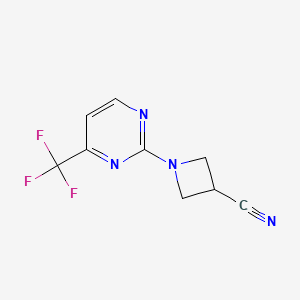
1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidine-3-carbonitrile, also known as TFPAC, is a chemical compound with potential applications in scientific research. TFPAC is a heterocyclic organic compound that contains a pyrimidine ring and an azetidine ring. The compound has a trifluoromethyl group attached to the pyrimidine ring and a carbonitrile group attached to the azetidine ring. TFPAC is synthesized using a multi-step process and has been found to have interesting biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of trifluoromethylated analogues, including 1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidine-3-carbonitrile, has been explored to develop new chemical entities. For instance, Sukach et al. (2015) demonstrated the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues utilizing Michael-like 1,4-conjugate hydrocyanation. This process underscores the compound's role in facilitating the synthesis of complex molecules with potential biochemical applications, highlighting an orthogonal intramolecular interaction that stabilizes certain molecular conformations (Sukach et al., 2015).
Antibacterial and Antimicrobial Applications
Research into the antibacterial and antimicrobial potential of compounds related to this compound has yielded significant findings. For example, Rahmouni et al. (2014) and Rostamizadeh et al. (2013) synthesized new pyrazole and pyrazolopyrimidine derivatives, assessing their significant antibacterial activity. These studies suggest the potential of such compounds in developing new antimicrobial agents, providing a foundation for further exploration in pharmaceutical chemistry (Rahmouni et al., 2014); (Rostamizadeh et al., 2013).
Antitumor and Antioxidant Properties
The exploration of antitumor and antioxidant properties is another avenue of research. Chandrashekaraiah et al. (2014) synthesized pyrimidine-azetidinone analogues, examining their in vitro antimicrobial, antitubercular, and antioxidant activities. This study indicates the potential therapeutic applications of compounds related to this compound in treating various diseases and conditions (Chandrashekaraiah et al., 2014).
Mechanism of Action
Target of Action
The primary target of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidine-3-carbonitrile is the G-protein coupled receptor (GPCR) Takeda G-protein receptor 5 (TGR5) , also known as G-protein bile acid receptor 1 (GPBAR1) . This receptor plays a key role in pathways associated with diabetes, metabolic syndrome, and autoimmune disease .
Mode of Action
This compound acts as a potent, selective, and bioavailable TGR5 agonist As an agonist, it binds to the TGR5 receptor and induces a cellular response
Biochemical Pathways
The activation of TGR5 by this compound influences several biochemical pathways associated with metabolic and autoimmune diseases . The exact pathways and their downstream effects are complex and depend on the specific cellular context.
Pharmacokinetics
It has been described asorally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
In preclinical metabolic disease models, this compound has shown efficacy in reducing peak glucose levels in an acute oral glucose tolerance test (OGTT), similar to a dipeptidyl peptidase-4 (DPP-4) inhibitor . This effect was lost upon chronic dosing , indicating that the compound’s action may be subject to tolerance or other regulatory mechanisms.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)7-1-2-14-8(15-7)16-4-6(3-13)5-16/h1-2,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZPBWBPRRZWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=N2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-tert-butylphenyl)methoxy]thian-4-imine](/img/structure/B2485740.png)
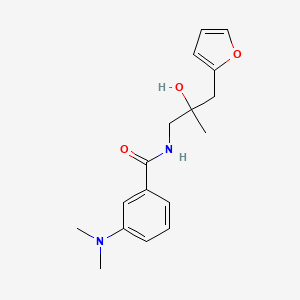
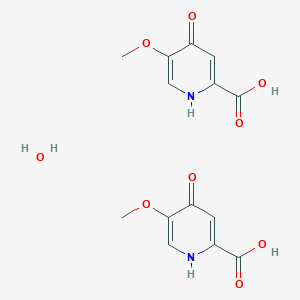

![N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2485745.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2485746.png)

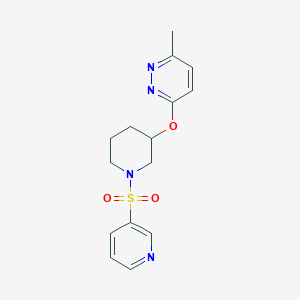

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)
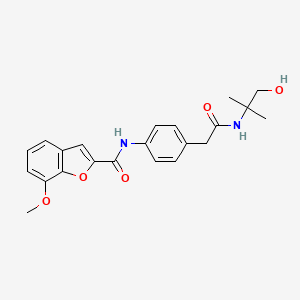
![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2485755.png)
![(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2485758.png)
